Potassium aluminum silicate

Description

Properties

CAS No. |

1302-34-7 |

|---|---|

Molecular Formula |

C39H78NO8P |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

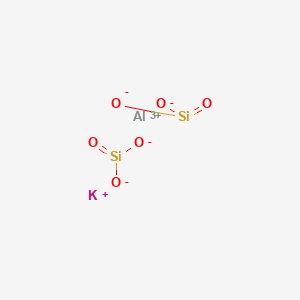

aluminum;potassium;dioxido(oxo)silane |

InChI |

InChI=1S/Al.K.2O3Si/c;;2*1-4(2)3/q+3;+1;2*-2 |

InChI Key |

SXQXMCWCWVCFPC-UHFFFAOYSA-N |

SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[K+] |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Al+3].[K+] |

Other CAS No. |

12003-49-5 12068-38-1 1327-44-2 |

Synonyms |

orthoclase potassium aluminum silicate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Potassium Aluminum Silicate

This technical guide provides a comprehensive overview of the chemical properties of potassium aluminum silicate, a compound with significant applications in industrial processes and as an excipient in pharmaceutical formulations. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of core concepts.

This compound is not a single, uniform compound but rather a family of silicate minerals. The specific properties are highly dependent on the crystal structure and exact stoichiometry. This guide will focus on the two most prevalent forms:

-

Muscovite (Mica): A phyllosilicate (sheet silicate) with a characteristic layered structure. Its idealized chemical formula is KAl₂(AlSi₃O₁₀)(OH)₂ .

-

Leucite/Orthoclase (Feldspathoid/Feldspar): Tectosilicates (framework silicates) with a three-dimensional crystal lattice. The chemical formula for Leucite is KAlSi₂O₆ , and for Orthoclase (a potassium feldspar) is KAlSi₃O₈ .

Core Chemical and Physical Properties

The distinct structural arrangements of Muscovite and Leucite give rise to different chemical and physical behaviors. Muscovite's layered structure allows it to be split into thin, flexible sheets, whereas Leucite forms hard, pseudo-cubic crystals.

Data Presentation: Quantitative Properties

The key quantitative properties of Muscovite and Leucite are summarized below for direct comparison.

| Property | Muscovite (Phyllosilicate) | Leucite (Tectosilicate) |

| Idealized Chemical Formula | KAl₂(AlSi₃O₁₀)(OH)₂ | KAlSi₂O₆ |

| Molecular Weight | 398.31 g/mol [1] | 218.24 g/mol |

| Appearance | Light grey to white crystalline platelets or powder[1] | Colorless, white, or grey pseudo-cubic crystals[2] |

| Crystal System | Monoclinic[3] | Tetragonal (pseudo-cubic) below ~625°C[4] |

| Density | 2.77 - 2.88 g/cm³[3][5] | 2.45 - 2.50 g/cm³[2][4] |

| Melting Point | ~1200 - 1300 °C (decomposes)[6][7] | Transforms at ~625°C; melts >1150°C[4][8] |

| Boiling Point | Not applicable; decomposes at high temperature. | Not applicable; decomposes at high temperature. |

| Solubility (Water) | Practically insoluble[1][6] | Insoluble |

| Solubility (Acids/Alkalis) | Practically insoluble in dilute solutions[1]. Reacts with strong acids and can be dissolved by strong alkalis, especially at elevated temperatures[9]. | Its structure can be destroyed by acids, releasing aluminum ions[2]. |

| pH (in aqueous slurry) | Neutral (~7) in pure water[6] | Not well-defined; depends on surface reactions. |

| Refractive Index (n) | Biaxial (-): nα = 1.552-1.576, nβ = 1.582-1.615, nγ = 1.587-1.618[3][5] | Uniaxial (+): n = 1.504 - 1.511[4][10] |

| Mohs Hardness | 2.0 - 2.5 (parallel to cleavage)[3][6] | 5.5 - 6.0[2][4] |

Experimental Protocols

The determination of the chemical and physical properties of silicate minerals requires specific and standardized methodologies. Below are detailed protocols for key characterization experiments.

Mineral Phase and Crystal Structure Identification: X-Ray Powder Diffraction (XRD)

Objective: To identify the crystalline phases present in a sample and determine its crystal structure. This is the primary method to distinguish between Muscovite, Leucite, and other silicate minerals.

Methodology:

-

Sample Preparation: A small, representative portion of the mineral sample (~1-2 grams) is finely ground into a homogenous powder, typically to a particle size of <10 µm. This ensures that all crystallographic orientations are represented randomly.[11]

-

Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface that is level with the holder's rim. For phyllosilicates like Muscovite, special preparation of an oriented slide (the "filter peel" method) is often used to enhance the signal from the basal planes, which is crucial for clay mineral identification.[12]

-

Instrumentation: A powder X-ray diffractometer is used. The instrument generates monochromatic X-rays (commonly Cu Kα radiation) that are collimated and directed at the sample.

-

Data Collection: The sample is rotated, or the X-ray source and detector rotate around it. The detector measures the intensity of diffracted X-rays at various angles (2θ) relative to the incident beam. The scan typically ranges from 2° to 70° 2θ.[13]

-

Data Analysis: The output is a diffractogram, which plots diffraction intensity versus 2θ angle. The positions of the diffraction peaks are used to calculate the interplanar spacings (d-spacings) using Bragg's Law (nλ = 2d sinθ).[13] The resulting set of d-spacings and their relative intensities serves as a unique "fingerprint" for the mineral, which is identified by matching it against a standard reference database, such as that from the International Centre for Diffraction Data (ICDD).[14]

Density Determination: Immersion Method

Objective: To determine the bulk density of a non-porous mineral sample.

Methodology:

-

Sample Preparation: A pure, non-porous specimen of the mineral is selected and thoroughly cleaned and dried in an oven at 105°C until a constant weight is achieved.[15]

-

Instrumentation: A digital balance with an under-hook for suspended weighing is required, along with a beaker of a liquid of known density (typically deionized water at a known temperature).[15]

-

Procedure: a. The dry mineral sample is weighed in the air. This mass is recorded as M_air. b. A beaker of deionized water is placed on a platform above the balance, and a suspension wire is hung from the balance's hook into the water. The balance is then tared. c. The mineral sample is placed in the wire sling and fully submerged in the water, ensuring no air bubbles are attached to its surface. d. The submerged weight of the sample is recorded. This is the apparent mass, M_water.

-

Calculation: The volume of the sample is the volume of water it displaces, which corresponds to the mass difference (M_air - M_water). The density (ρ) is calculated as: ρ = (M_air / (M_air - M_water)) * ρ_water where ρ_water is the density of water at the measurement temperature.[16]

Solubility Determination in Aqueous Media

Objective: To quantify the solubility of this compound under specific conditions (e.g., pH, temperature).

Methodology:

-

Sample Preparation: The mineral is ground to a fine powder to increase the surface area and accelerate the attainment of equilibrium.

-

Leaching Procedure: a. A known mass of the powdered mineral is added to a sealed, temperature-controlled reaction vessel containing a leaching solution (e.g., deionized water, or a buffered acidic or alkaline solution) of a specific volume.[17] b. The resulting slurry is agitated continuously (e.g., using a magnetic stirrer or shaker) for a predetermined duration (ranging from hours to several days) to allow the system to reach equilibrium.[9]

-

Sample Collection and Analysis: a. At specified time intervals, the agitation is stopped, and the solid particles are allowed to settle. b. A sample of the supernatant is extracted and immediately filtered through a fine-pore syringe filter (e.g., 0.22 µm) to remove all solid particles.[18] c. The filtrate is then acidified (e.g., with nitric acid) to prevent precipitation of dissolved ions before analysis. d. The concentrations of dissolved potassium, aluminum, and silicon in the filtrate are determined using Inductively Coupled Plasma - Atomic Emission Spectroscopy (ICP-AES) or Mass Spectrometry (ICP-MS).[18]

-

Data Interpretation: The solubility is reported as the concentration of dissolved species (e.g., in mg/L or mol/L) in the solution at equilibrium. This can be repeated at different pH values and temperatures to generate a comprehensive solubility profile.

Visualizations: Logical Pathways and Workflows

Logical Relationship of this compound Properties

The following diagram illustrates the relationship between the fundamental structure of this compound and its resulting macroscopic chemical properties.

Caption: Structure-property relationships in this compound.

Experimental Workflow for Mineral Identification via XRD

This diagram outlines the sequential steps involved in identifying an unknown this compound sample using X-Ray Diffraction.

References

- 1. fao.org [fao.org]

- 2. galleries.com [galleries.com]

- 3. Muscovite - Wikipedia [en.wikipedia.org]

- 4. Leucite Gemstone: Properties, Meanings, Value & More [gemrockauctions.com]

- 5. mindat.org [mindat.org]

- 6. atdmdrilling.com [atdmdrilling.com]

- 7. americanelements.com [americanelements.com]

- 8. Characterization of the Flux System: Lithium-Aluminum Silicate (Li)–Alkali Feldspars (Na,K); Magnesium (Mg) and Calcium (Ca)–Silicates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Minerals In Thin Section [mints.uwc.ac.za]

- 11. attminerals.com [attminerals.com]

- 12. X-ray diffraction | Clays and Minerals [claysandminerals.com]

- 13. X-ray Powder Diffraction (XRD) [serc.carleton.edu]

- 14. mdpi.com [mdpi.com]

- 15. minetechnicalservices.com [minetechnicalservices.com]

- 16. maine.gov [maine.gov]

- 17. emerald.com [emerald.com]

- 18. researchgate.net [researchgate.net]

The Natural Occurrence of Potassium Aluminum Silicate as Mica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence of potassium aluminum silicate, commonly known as mica. Mica represents a group of phyllosilicate minerals that are fundamental components of igneous, metamorphic, and sedimentary rocks.[1][2] Their unique physical and chemical properties, stemming from a layered crystal structure, make them subjects of significant interest in various scientific fields, including geology, materials science, and pharmaceutical development. This document details their geological formation, classification, and key characteristics, supported by quantitative data, standardized analytical protocols, and process visualizations.

Geological Formation and Distribution

Micas are hydrous this compound minerals found in all three major rock types.[1] Their formation is a result of diverse geological processes occurring under various conditions.[3]

-

Igneous Formation : In igneous rocks, particularly granites and pegmatites, mica crystallizes directly from molten magma.[3] The slow cooling of magma allows for the formation of large, well-defined mica crystals, sometimes referred to as "books," which can measure several meters across in pegmatites.[3][4] Muscovite and biotite are the most common micas found in these environments.[4]

-

Metamorphic Formation : During regional and contact metamorphism, mica forms through the alteration and recrystallization of pre-existing minerals, such as clay minerals and feldspars, under conditions of high pressure and temperature.[2][3] It is a principal constituent of metamorphic rocks like schist and gneiss, where the parallel alignment of its platy crystals is responsible for the characteristic foliated (layered) appearance of these rocks.[2]

-

Sedimentary Occurrence : While less common, mica can be found as small flakes in sedimentary rocks.[3] These flakes are typically detrital, originating from the weathering and erosion of mica-bearing igneous and metamorphic rocks and subsequently deposited.[3] Due to its relative resistance to chemical weathering, muscovite can persist in soils and clastic sediments.[3]

Mica deposits are globally distributed.[5] Major producers of scrap and flake mica include China, Canada, and Finland.[6] Significant sheet mica reserves are located in India, Brazil, and Madagascar.[5][6][7] In the United States, notable deposits are found in the Appalachian Mountains.[7]

Classification and Types of Mica

The mica group comprises numerous species, but a few are common rock-forming minerals. The general chemical formula for mica is AB₂(Al,Si)₄O₁₀(OH,F)₂ .[2] Micas are structurally classified as dioctahedral or trioctahedral, based on the occupancy of the octahedral sites within their crystal lattice.[4]

-

Dioctahedral Micas : Two out of three octahedral sites are occupied, typically by trivalent cations like Al³⁺. Muscovite is the most prominent example.

-

Trioctahedral Micas : All three octahedral sites are occupied, usually by divalent cations like Mg²⁺ and Fe²⁺. Biotite and phlogopite are common examples.

The primary types of mica are distinguished by their chemical composition, which in turn influences their physical properties such as color and hardness.

Quantitative Data on Mica Properties

The distinct chemical compositions of mica types lead to variations in their physical and chemical properties. The following tables summarize key quantitative data for the most common mica minerals.

Table 1: Typical Chemical Composition of Common Micas (wt%)

| Oxide | Muscovite[8] | Biotite[9][10] | Phlogopite[10] | Lepidolite[11] |

| SiO₂ | 45.57 | 34.49 - 37.52 | ~39-42 | ~48-52 |

| Al₂O₃ | 33.10 | ~12-18 | ~12-17 | ~22-28 |

| K₂O | 9.87 | 8.28 - 9.73 | ~9-11 | ~10-12 |

| Fe₂O₃ / FeO | 2.48 (as Fe₂O₃) | 18.03 - 22.08 (as FeO) | <5 (as FeO) | <1 |

| MgO | 0.38 | ~10-20 | ~25-29 | <1 |

| Li₂O | - | - | - | 3-5 |

| H₂O | 2.74 | ~3-5 | ~3-5 | ~1-3 |

Note: Values are typical and can vary based on the specific geological source. Biotite composition represents a solid solution series between iron-rich annite and magnesium-rich phlogopite.[10][12]

Table 2: Physical Properties of Common Micas

| Property | Muscovite | Biotite | Phlogopite | Lepidolite |

| Mohs Hardness | 2.5 - 3.0[11] | 2.5 - 3.0 | 2.5 - 3.0[10] | 2.5 - 3.0[11] |

| Specific Gravity | 2.8 - 2.9[11] | 2.7 - 3.3 | ~2.7[10] | 2.8 - 2.9[11] |

| Color | Colorless, white, silver[11] | Dark brown, black, dark green[10] | Yellowish-brown, golden[10] | Lilac, pink, grayish-white[11] |

| Luster | Pearly to vitreous[11] | Pearly to submetallic[10] | Pearly to vitreous | Vitreous to pearly[11] |

| Refractive Index (α) | 1.552 - 1.576[11] | ~1.565 - 1.625 | ~1.530 - 1.562 | ~1.525 - 1.548 |

| Refractive Index (β) | 1.582 - 1.615[11] | ~1.605 - 1.696 | ~1.557 - 1.606 | ~1.551 - 1.583 |

| Refractive Index (γ) | 1.587 - 1.618[11] | ~1.605 - 1.696 | ~1.558 - 1.606 | ~1.554 - 1.587 |

| Birefringence | 0.036 - 0.049[11] | High (3rd-4th order) | ~0.028 - 0.041 | ~0.029 - 0.038 |

Experimental Protocols for Mica Characterization

The analysis of mica requires specialized techniques to determine its structure, composition, and purity. Below are detailed methodologies for key analytical experiments.

X-Ray Diffraction (XRD) Analysis

Objective: To identify the specific mica polytype (e.g., 2M₁, 1M) and other crystalline phases present in a sample.

Methodology:

-

Sample Preparation:

-

Crush the bulk rock sample using a jaw crusher.

-

Grind a representative fraction to a fine powder (<10 µm) using a tungsten carbide or agate mortar and pestle or a disk mill to ensure random crystal orientation.[13][14]

-

Load the powder into a low-background sample holder (e.g., silicon wafer) and gently press the surface flat with a glass slide to create a smooth, dense surface.[14][15] This step is critical to minimize preferred orientation, a common issue with platy minerals like mica.

-

-

Instrument Setup:

-

Data Collection:

-

Data Analysis:

-

Process the raw diffractogram to subtract background and identify peak positions and intensities.

-

Match the experimental diffraction pattern against a standard mineral database (e.g., ICDD PDF) to identify the mineral phases.[14]

-

For quantitative analysis, methods like Rietveld refinement can be employed to determine the relative abundance of each mineral phase.

-

X-Ray Fluorescence (XRF) Analysis

Objective: To determine the quantitative elemental composition (major and trace elements) of the mica sample.

Methodology:

-

Sample Preparation (Fused Bead for Major Elements):

-

Ignite approximately 0.5-1.0 g of the finely ground sample powder at 900-1000°C for 2 hours to determine the Loss on Ignition (L.O.I.) and remove volatile components.[18]

-

Mix the ignited powder with a flux, typically a lithium tetraborate/metaborate mixture (e.g., Li₂B₄O₇), at a precise sample-to-flux ratio (e.g., 1:10).[18][19]

-

Fuse the mixture in a platinum crucible at approximately 1050-1200°C until a homogeneous molten liquid is formed.

-

Cast the molten mixture into a platinum mold to create a flat, stable glass disc.[13] This process eliminates mineralogical and particle size effects.[19]

-

-

Instrument Setup:

-

Data Collection:

-

Analyze the fused bead for major element oxides (e.g., SiO₂, Al₂O₃, K₂O, Fe₂O₃, MgO).

-

For trace elements, pressed powder pellets may be used to achieve lower detection limits, though low-dilution fusion methods are also effective.[19]

-

-

Data Analysis:

-

Convert the measured X-ray intensities to elemental concentrations using the established calibration curves.

-

Apply matrix correction algorithms to account for inter-element effects (absorption and enhancement).[18]

-

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS)

Objective: To observe the microstructure, morphology, and spatial distribution of elements within the mica crystals and associated minerals.

Methodology:

-

Sample Preparation:

-

For morphological analysis, mount small fragments or individual mica flakes onto an aluminum stub using double-sided carbon tape.

-

For compositional analysis and imaging of internal textures, prepare a polished thin section or an epoxy grain mount.

-

Coat the sample with a thin conductive layer of carbon (typically 5-20 nm) to prevent charging under the electron beam.[20]

-

-

Instrument Setup:

-

Operate the SEM at an accelerating voltage of 15-20 kV for optimal X-ray generation for EDS.[20]

-

Select an appropriate spot size and working distance to balance image resolution and X-ray count rate.

-

-

Data Collection:

-

Use the secondary electron (SE) detector to image surface topography.[21]

-

Use the backscattered electron (BSE) detector to visualize compositional contrast, where phases with higher average atomic numbers appear brighter.[21][22] This is highly effective for distinguishing different minerals.

-

Acquire EDS data via:

-

Spot Analysis: To obtain the elemental composition at a specific point.

-

Line Scans: To show elemental variation along a transect.

-

Elemental Mapping: To visualize the 2D distribution of selected elements across an area.[21]

-

-

-

Data Analysis:

-

Identify elements present from the peaks in the EDS spectrum.

-

Perform standardless or standard-based quantitative analysis to determine the elemental weight percentages. The results can be used to calculate mineral formulas.

-

References

- 1. mdpi.com [mdpi.com]

- 2. zmescience.com [zmescience.com]

- 3. Mica - Wikipedia [en.wikipedia.org]

- 4. vbspu.ac.in [vbspu.ac.in]

- 5. Global Sources and Mining of Mica [aximmica.com]

- 6. pubs.usgs.gov [pubs.usgs.gov]

- 7. Where is mica found? - HighMica [highmica.com]

- 8. tedpella.com [tedpella.com]

- 9. researchgate.net [researchgate.net]

- 10. Biotite | Common Minerals [commonminerals.esci.umn.edu]

- 11. researchgate.net [researchgate.net]

- 12. ALEX STREKEISEN-Biotite- [alexstrekeisen.it]

- 13. xrf.ethz.ch [xrf.ethz.ch]

- 14. worldagroforestry.org [worldagroforestry.org]

- 15. scispace.com [scispace.com]

- 16. geoinfo.nmt.edu [geoinfo.nmt.edu]

- 17. worldagroforestry.org [worldagroforestry.org]

- 18. gsj.jp [gsj.jp]

- 19. rigaku.com [rigaku.com]

- 20. Introduction to the SEM/EDS or "Every Composition Tells a Story" [serc.carleton.edu]

- 21. nanoimages.com [nanoimages.com]

- 22. encyclopedia.pub [encyclopedia.pub]

A Technical Guide to the Mineralogical Properties of Potassium Aluminum Silicate (Muscovite)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muscovite, a hydrated phyllosilicate of potassium and aluminum [KAl₂(AlSi₃O₁₀)(F,OH)₂], is the most prevalent mineral within the mica group.[1][2] Known for its perfect basal cleavage, which allows it to be split into remarkably thin, flexible, and transparent sheets, it is a significant rock-forming mineral found in igneous, metamorphic, and sedimentary rocks.[1][2] Its unique physical and chemical properties, including high thermal stability and excellent electrical insulation, make it a material of interest across various scientific and industrial fields.[3][4] This guide provides an in-depth overview of the core mineralogical properties of muscovite, detailed experimental protocols for its characterization, and visual workflows to aid in its analysis.

Chemical and Structural Properties

Muscovite's structure is composed of repeating T-O-T (tetrahedral-octahedral-tetrahedral) layers.[5] Two tetrahedral sheets, primarily composed of silica (SiO₄) and alumina (AlO₄) tetrahedra, sandwich an octahedral sheet of alumina.[5][6] These T-O-T layers are weakly bonded together by interlayer potassium ions (K⁺), which accounts for muscovite's characteristic perfect cleavage.[4]

Chemical Composition

The ideal chemical formula for muscovite is KAl₂(AlSi₃O₁₀)(OH)₂. However, natural samples often exhibit substitutions. Alkali metals like sodium (Na), rubidium (Rb), and cesium (Cs) can substitute for potassium, while elements such as magnesium (Mg), iron (Fe), and chromium (Cr) can replace aluminum in the octahedral sheet.[2][7]

| Property | Value | Cite(s) |

| Ideal Formula | KAl₂(AlSi₃O₁₀)(F,OH)₂ | [8],[2],[4] |

| Molecular Weight | 398.71 gm | [8] |

| Elemental Composition (Ideal) | K: 9.81%, Al: 20.32%, Si: 21.15%, O: 48.20%, H: 0.51% | [8],[9] |

| Oxide Composition (Ideal) | K₂O: 11.82%, Al₂O₃: 38.40%, SiO₂: 45.26%, H₂O: 4.52% | [10] |

| Common Impurities | Cr, Li, Fe, V, Mn, Na, Cs, Rb, Ca, Mg, H₂O | [9] |

Crystallographic and Physical Properties

Muscovite crystallizes in the monoclinic system and is known for its pseudohexagonal crystal habit.[2][10] Its physical properties are directly linked to its layered crystal structure.

Crystallographic Data

| Property | Value | Cite(s) |

| Crystal System | Monoclinic | [2],[11],[12] |

| Crystal Class | Prismatic (2/m) | [2] |

| Space Group | C2/c (for the common 2M₁ polytype) | [2],[10] |

| Unit Cell (2M₁) | a = 5.19 Å, b = 9.04 Å, c = 20.08 Å, β = 95.5° | [2],[10] |

| Z (formula units per unit cell) | 4 | [2],[10] |

| Twinning | Common on {001}, with a twin axis of[13] | [2],[10] |

Physical Properties

| Property | Value / Description | Cite(s) |

| Color | Colorless, white, silvery, gray; may be tinted yellow, brown, green, or rose-red. | [8],[14],[1],[11] |

| Luster | Vitreous to pearly or silky. | [1],[2],[11] |

| Streak | White | [14],[2],[11] |

| Diaphaneity | Transparent to translucent. | [8],[2],[11] |

| Cleavage | Perfect on {001}, yielding thin, elastic laminae. | [8],[14],[2] |

| Fracture | Micaceous, brittle with slightly sectile shavings possible. | [8],[2],[9] |

| Hardness (Mohs) | 2.0 - 2.5 parallel to {001}; 4.0 perpendicular to {001}. | [2],[3],[10] |

| Tenacity | Elastic (laminae are flexible and resilient). | [1],[2],[9] |

| Density (g/cm³) | 2.77 - 2.88 | [8],[2],[12] |

| Specific Gravity | 2.76 - 3.0 | [14],[2] |

Optical Properties

The optical properties of muscovite are critical for its identification in thin sections using polarized light microscopy. It is an anisotropic mineral, meaning the velocity of light passing through it varies with crystallographic direction.[2]

| Property | Value / Description | Cite(s) |

| Optical Class | Biaxial (-) | [2],[12],[15] |

| Refractive Indices (n) | nα = 1.552 - 1.576, nβ = 1.582 - 1.615, nγ = 1.587 - 1.618 | [2],[12],[15] |

| Birefringence (δ) | 0.035 - 0.049 (High; exhibits bright 2nd to 3rd order interference colors). | [2],[15] |

| 2V Angle (Optic Angle) | Measured: 30° - 47° | [12],[15],[16] |

| Pleochroism | Weak when colored. | [2],[11],[12] |

| Extinction | Parallel to cleavage; "bird's eye" extinction is characteristic. | [15],[16],[17] |

| Dispersion | r > v, weak. | [2],[12] |

| Fluorescence | Weak to moderate blue or green under long-wave UV light. | [11] |

Experimental Protocols

Accurate characterization of muscovite requires standardized analytical procedures. The following sections detail the methodologies for key experimental techniques.

Sample Preparation for Analysis

Proper sample preparation is crucial for obtaining meaningful analytical results and is the first step in any characterization workflow.[18][19]

-

Initial Sizing : Reduce the bulk sample to fragments of approximately 1-2 cm using a jaw crusher or by hand. Ensure all equipment is thoroughly cleaned to prevent cross-contamination.[20]

-

Grinding/Pulverization : Grind the sample to a fine powder. For routine qualitative X-ray Diffraction (XRD), grinding to pass a 325-mesh sieve (<45 μm) is sufficient. For quantitative analysis, a finer particle size of 1-5 μm is recommended to minimize preferred orientation and ensure good particle statistics.[6] A McCrone micronizing mill is often used to achieve this while preserving the crystal lattice.[21]

-

Washing & Drying : Wash the powdered sample with deionized water to remove soluble components and fine dust. A sonicator can be used to aid in cleaning. Dry the sample at a moderate temperature (~50°C).[7]

-

Size Fractionation (for clay-sized analysis) : To analyze the fine fraction (<2 μm), disperse the sample in deionized water (a dispersing agent like sodium hexametaphosphate may be used). Separate the clay fraction using gravity settling or centrifugation based on Stokes' Law.[2]

Caption: General workflow for preparing muscovite samples for analysis.

X-Ray Diffraction (XRD) Analysis

XRD is the primary technique for identifying crystalline phases and determining crystallographic parameters.[9]

-

Instrument Setup : Use a powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 1.54 Å) and a detector (e.g., scintillation or solid-state).[22]

-

Sample Mounting :

-

Random Powder Mount : For bulk analysis, loosely pack the finely ground powder into a sample holder. This method is used to identify all mineral phases and determine polytypes (e.g., 2M₁).[19][22]

-

Oriented Mount : For enhancing basal reflections (00l) of phyllosilicates, prepare an oriented mount. Suspend the fine fraction (<2 µm) in deionized water and allow it to sediment and dry on a glass slide or filter membrane. This orientation is critical for clay mineral identification.[2][5]

-

-

Data Collection : Scan the sample over an angular range (e.g., 2° to 70° 2θ) at a specified scan rate (e.g., 1-2° per minute).[22]

-

Data Analysis :

-

Phase Identification : Compare the resulting diffractogram (a plot of intensity vs. 2θ) with standard patterns from a database (e.g., ICDD PDF). The characteristic strong basal reflection for muscovite is near 8.8° 2θ (d ≈ 10 Å).

-

Polytype Identification : Distinguish between muscovite polytypes (e.g., 2M₁, 1M, 3T) by examining the non-basal reflections in the 20-35° 2θ range in a random powder pattern.[19]

-

Clay Treatment (for fine fraction) : To differentiate from other clays, sequential treatments can be applied to the oriented mount:

-

Ethylene Glycol Solvation : Expose the sample to ethylene glycol vapor. Muscovite's 10 Å peak will not shift, unlike swelling clays (e.g., smectite).[2]

-

Heat Treatment : Heat the sample to 400°C and 550°C. The muscovite structure remains stable, while other minerals like kaolinite may transform or collapse.[2][23]

-

-

Caption: Experimental workflow for the XRD analysis of muscovite.

Thermal Analysis (TGA/DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) measure mass changes and thermal events, respectively, as a function of temperature. For muscovite, these techniques are primarily used to study its dehydroxylation.

-

Instrument Setup : Use a simultaneous TGA/DTA instrument.

-

Sample Preparation : Weigh approximately 5-10 mg of finely ground muscovite powder into an inert crucible (e.g., alumina, Al₂O₃).[24]

-

Experimental Conditions :

-

Data Collection : The instrument will record the sample mass (TGA curve) and the temperature difference between the sample and an inert reference (DTA curve) simultaneously.

-

Data Analysis :

-

TGA Curve : The TGA curve for muscovite shows a primary mass loss between approximately 650°C and 900°C, corresponding to the loss of structural hydroxyls (dehydroxylation).[25][26] The total mass loss should be close to the theoretical water content (~4.5%).[26]

-

DTA Curve : The DTA curve shows a broad endothermic peak in the same temperature range as the TGA mass loss, confirming the energy absorbed during the dehydroxylation process.

-

Polarized Light Microscopy (PLM)

PLM is a fundamental technique for identifying minerals in thin section based on their interaction with polarized light.[4]

-

Sample Preparation : Prepare a petrographic thin section of the rock containing muscovite, ground to a standard thickness of 30 µm.

-

Microscope Setup : Use a petrographic microscope with a rotating stage, a lower polarizer, and an upper polarizer (analyzer).

-

Observation Protocol :

-

Plane-Polarized Light (PPL - analyzer out) :

-

Color : Observe the mineral's color. Muscovite is typically colorless.[26]

-

Habit/Cleavage : Note the characteristic micaceous (platy) habit and one perfect direction of cleavage.[26]

-

Relief : Assess the relief (how much the mineral stands out from the mounting medium). Muscovite has low to moderate positive relief.[26] The Becke line test can be used to compare its refractive index to the surrounding medium.[12]

-

-

Cross-Polarized Light (XPL - analyzer in) :

-

Birefringence : Observe the interference colors. Muscovite exhibits high birefringence, showing bright, vivid colors of the second and third order.[15]

-

Extinction : Rotate the stage to find the extinction positions (where the mineral appears dark). Muscovite shows parallel or near-parallel extinction relative to its cleavage traces. A mottled or "bird's eye" texture is characteristic upon extinction.[15][17]

-

-

Conoscopic Illumination (with Bertrand lens) :

-

Interference Figure : For suitably oriented grains, observe the interference figure to determine the optic sign. Muscovite is biaxial negative.[15]

-

-

Caption: Logical workflow for identifying muscovite using PLM.

References

- 1. scribd.com [scribd.com]

- 2. sietronicslabservices.com.au [sietronicslabservices.com.au]

- 3. fiveable.me [fiveable.me]

- 4. geo.libretexts.org [geo.libretexts.org]

- 5. nrc.gov [nrc.gov]

- 6. tsutsuki.net [tsutsuki.net]

- 7. Tips for Sample Preparation, Lehigh Noble-Gas Laboratory [eesarchive.lehigh.edu]

- 8. aafs.org [aafs.org]

- 9. worldagroforestry.org [worldagroforestry.org]

- 10. store.astm.org [store.astm.org]

- 11. mt.com [mt.com]

- 12. fiveable.me [fiveable.me]

- 13. studyhub.net.in [studyhub.net.in]

- 14. Sample preparation procedures for the analysis of clay minerals by X-ray diffraction [pubs.usgs.gov]

- 15. minsocam.org [minsocam.org]

- 16. store.astm.org [store.astm.org]

- 17. Mineral Sample Preparation [intertek.com]

- 18. UQ eSpace [espace.library.uq.edu.au]

- 19. emrlibrary.gov.yk.ca [emrlibrary.gov.yk.ca]

- 20. retsch.com [retsch.com]

- 21. ktgeo.com [ktgeo.com]

- 22. mdpi.com [mdpi.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. arxiv.org [arxiv.org]

- 25. researchgate.net [researchgate.net]

- 26. msaweb.org [msaweb.org]

Synthesis of Potassium Aluminum Silicate via Hydrothermal Method: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of potassium aluminum silicate, a material with significant applications in ceramics, dental materials, and potentially as a catalyst or carrier in drug development. The focus is on providing detailed experimental protocols and a clear understanding of the key parameters influencing the synthesis process.

Introduction

This compound (KAlSiO₄), existing in various polymorphic forms such as kalsilite and leucite, is a feldspathoid mineral. Its synthesis through hydrothermal methods offers an economical and relatively simple route to produce pure, micro- to nano-sized particles at low temperatures.[1] The hydrothermal process involves the reaction of precursor materials in an aqueous solution under elevated temperature and pressure in a sealed vessel, known as an autoclave. This method allows for precise control over the crystallization process, leading to materials with desired properties.

Synthesis Mechanisms and Influencing Factors

The hydrothermal synthesis of this compound is a dissolution-precipitation process.[2] Precursor materials containing silicon and aluminum dissolve in the alkaline hydrothermal medium, followed by the precipitation and crystallization of the this compound phase. Several key parameters critically influence the final product's phase, crystallinity, and morphology:

-

Potassium Hydroxide (KOH) Concentration: The concentration of KOH is a crucial factor. Higher KOH molarity generally increases the crystallinity of the final product.[1][3] However, at lower concentrations, other phases like zeolite W may be the dominant product.[1] The pH of the solution, directly related to the KOH concentration, must be sufficiently high (e.g., ≥13.70) to favor the formation of kalsilite.

-

Temperature: Reaction temperature plays a vital role in the phase transformation. For instance, temperatures around 190 °C have been shown to be sufficient to convert kaolin to kalsilite.[1][3] Lower temperatures may not be favorable for kalsilite formation and can lead to the synthesis of zeolite W instead.[1]

-

Reaction Time: The duration of the hydrothermal treatment affects the crystallinity and phase purity of the product. Longer reaction times generally lead to increased crystallinity. Short reaction times might result in the formation of metastable phases.[4]

-

Precursor Materials: Various silicon and aluminum sources can be utilized. Kaolin is a common and cost-effective precursor.[1][3] Other precursors include microcline powder, biotite syenite, and metakaolinite.[2][4][5][6] The choice of precursor can influence the reaction kinetics and the final product characteristics.

Experimental Protocols

Below are detailed experimental protocols for the hydrothermal synthesis of this compound, primarily focusing on the synthesis of kalsilite from different precursors.

Synthesis of Kalsilite from Kaolin

This protocol is based on the work of Yusslee et al.[1][3]

Materials:

-

Kaolin (as silica and alumina precursor)

-

Potassium hydroxide (KOH) pellets

-

Distilled water

Equipment:

-

Stainless-steel hydrothermal reactor (autoclave) with a Teflon liner

-

Oven

-

Filtration apparatus

-

Magnetic stirrer or ultrasonic bath

Procedure:

-

Precursor Preparation: Prepare a KOH solution of the desired concentration (e.g., 0.75 M) by dissolving KOH pellets in distilled water.

-

Mixture Preparation: Disperse a specific amount of kaolin powder into the prepared KOH solution.

-

Hydrothermal Reaction:

-

Transfer the mixture into a Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and heat it to the desired reaction temperature (e.g., 190 °C) in an oven.

-

Maintain the temperature for a specific duration (e.g., 24 hours). The pressure inside the reactor will be the autogenous pressure of water at that temperature.

-

-

Product Recovery and Purification:

-

After the reaction, allow the autoclave to cool down to room temperature.

-

Open the autoclave and collect the solid product by filtration.

-

Wash the product thoroughly with distilled water until the pH of the filtrate is neutral.

-

Dry the final product in an oven at a specified temperature (e.g., 105 °C) for a set time (e.g., 16 hours).

-

Synthesis of Kalsilite from Microcline Powder

This protocol is adapted from a study on the alkali-hydrothermal processing of microcline.[4][7]

Materials:

-

Microcline powder

-

Potassium hydroxide (KOH)

-

Deionized water

Equipment:

-

Hydrothermal autoclave with a Teflon liner

-

Temperature-controlled reactor with rotation

-

Filtration apparatus

-

Drying oven

Procedure:

-

Solution Preparation: Prepare a KOH solution with a concentration greater than 4.3 M.[4]

-

Reaction Mixture: Mix the microcline powder with the KOH solution in a specific solid-to-liquid ratio (e.g., 1/3) inside the Teflon liner of the autoclave.

-

Hydrothermal Treatment:

-

Place the sealed autoclave in a temperature-controlled reactor.

-

Heat the reactor to the desired temperature (e.g., 240-300 °C) and maintain for a specific time (e.g., 0.5-8 hours) with a constant rotation speed.

-

-

Product Separation and Drying:

-

After cooling, separate the solid product from the liquid phase by filtration.

-

Wash the solid residue with deionized water.

-

Dry the obtained product in an oven at 105 °C for 16 hours.[2]

-

Quantitative Data Summary

The following table summarizes the quantitative data from various studies on the hydrothermal synthesis of this compound, providing a comparative overview of the experimental conditions and outcomes.

| Precursor Material | KOH Concentration (M) | Temperature (°C) | Time (h) | Resulting Phase(s) | Reference |

| Kaolin | 0.75 | 190 | 24 | Kalsilite | [1][3] |

| Kaolin | < 0.75 | 190 | 24 | Zeolite W (dominant) | [1] |

| Kaolin | 0.75 | ≤ 180 | 24 | Zeolite W | [1] |

| Kaolinite | 0.5 | 300 | 12 | Pure Kalsilite | |

| Kaolinite | 0.5 | 300 | < 12 | Metastable ABW-type KAlSiO₄ | |

| Microcline Powder | > 4.3 | Not specified | > 2 | Kalsilite (predominant) | [4][7] |

| Microcline Powder | > 4.3 | Not specified | < 2 | Kalsilite + Metastable KAlSiO₄ | [4] |

| Biotite Syenite | 5-7 | 240-300 | 0.5-8 | Two types of KAlSiO₄ | [2] |

| Metakaolinite | 1.25 | 190 | 24 | Hexagonal Kalsilite | [5] |

| Metakaolinite | < 1.25 | 190 | 24 | Zeolite F, Muscovite | [5] |

| Metakaolinite | 1.25 | ≤ 180 | 24 | Zeolite F, Muscovite | [5] |

Characterization Techniques

The synthesized this compound is typically characterized by a suite of analytical techniques to determine its phase composition, crystallinity, morphology, and other properties. These include:

-

X-ray Diffraction (XRD): To identify the crystalline phases present in the product and to assess the crystallinity.[1][4]

-

Scanning Electron Microscopy (SEM): To observe the morphology and particle size of the synthesized material.[1][4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups and confirm the formation of the aluminosilicate framework.

-

Magic Angle Spinning Nuclear Magnetic Resonance (MAS NMR): To probe the local environment of silicon (²⁹Si) and aluminum (²⁷Al) atoms in the structure.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the hydrothermal synthesis of this compound.

Caption: Generalized workflow for the hydrothermal synthesis of this compound.

Signaling Pathway of Key Synthesis Parameters

The following diagram illustrates the influence of key parameters on the final product characteristics in the hydrothermal synthesis of this compound.

Caption: Influence of key parameters on the synthesis of this compound.

Conclusion

The hydrothermal method is a versatile and effective technique for the synthesis of this compound with controlled properties. By carefully manipulating parameters such as KOH concentration, temperature, and reaction time, it is possible to selectively synthesize different phases like kalsilite and control their crystallinity and morphology. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and scientists working on the synthesis and application of these materials.

References

- 1. ikm.org.my [ikm.org.my]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of kalsilite from microcline powder by an alkali-hydrothermal process | Semantic Scholar [semanticscholar.org]

- 5. irsm.cas.cz [irsm.cas.cz]

- 6. www2.irsm.cas.cz [www2.irsm.cas.cz]

- 7. Synthesis of kalsilite from microcline powder by an alkali-hydrothermal process [journal.hep.com.cn]

A Technical Guide to the Solid-State Synthesis of Potassium Aluminum Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solid-state reaction method for synthesizing potassium aluminum silicate. It is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the synthesis process, including detailed experimental protocols, quantitative data, and key procedural workflows. Potassium aluminum silicates, such as leucite and kalsilite, are of significant interest due to their applications in dental ceramics, biocompatible materials, and as carrier substrates.[1][2]

Overview of Solid-State Synthesis

The solid-state reaction is a prominent method for synthesizing this compound. This technique involves the intimate mixing of powdered reactants, followed by heating at high temperatures to facilitate solid-state diffusion and the formation of the desired crystalline product.[1] Key advantages of this method include its simplicity and scalability. The choice of precursors, stoichiometry, and thermal processing parameters are critical in determining the final phase composition and properties of the synthesized material.

Commonly synthesized this compound phases via solid-state reaction include Leucite (KAlSi₂O₆) and Kalsilite (KAlSiO₄).[2] The formation of these phases is highly dependent on the reaction temperature and the molar ratios of the starting materials.

Experimental Protocols

A generalized experimental protocol for the solid-state synthesis of this compound is outlined below. Specific parameters can be adjusted based on the desired final product, as detailed in the subsequent data tables.

Materials and Precursors

The selection of high-purity starting materials is crucial for obtaining a pure final product. Common precursors for the solid-state synthesis of this compound include:

-

Potassium Source: Potassium carbonate (K₂CO₃) is frequently used.[3]

-

Aluminum Source: Aluminum oxide (Al₂O₃) is a common choice.[3]

-

Silicon Source: Silicon dioxide (SiO₂) is typically used.[3]

Alternative precursors can include potassium silicate and aluminum oxide.[1]

Experimental Workflow

The following diagram illustrates the typical workflow for the solid-state synthesis of this compound.

Detailed Methodologies

-

Precursor Preparation and Drying: The starting materials, such as K₂CO₃, Al₂O₃, and SiO₂, should be dried to remove any adsorbed moisture, which could affect the stoichiometry of the reaction. For instance, SiO₂ and Al₂O₃ can be dried overnight at 1373 K, while K₂CO₃ can be dried at 623 K.

-

Mixing and Grinding: The dried precursors are weighed according to the desired stoichiometric ratio for the target this compound phase (e.g., KAlSi₂O₆ or KAlSi₃O₈). The powders are then intimately mixed and ground to ensure homogeneity and increase the surface area for reaction. This can be achieved by ball milling or grinding in an agate mortar, often with a solvent like ethanol to aid in mixing.

-

Calcination/Sintering: The homogenized powder mixture is placed in a suitable crucible (e.g., platinum) and heated in a high-temperature furnace. The heating profile, including the heating rate, final temperature, and soaking time, is critical for controlling the resulting crystalline phase. For example, a slow heating rate of ~1 K/min can be employed to ensure slow decarbonation of K₂CO₃. The reaction temperatures typically range from 900°C to 1500°C.[3][4]

-

Cooling and Product Recovery: After the high-temperature treatment, the product is cooled to room temperature. The cooling rate can influence the final microstructure. The resulting this compound product is then recovered for characterization.

Quantitative Data from Synthesis Experiments

The following tables summarize key quantitative data from various studies on the solid-state synthesis of this compound.

Table 1: Synthesis Parameters for KAlSi₃O₈

| Starting Materials | Sintering Temperature (°C) | Observations | Reference |

| K₂CO₃, Al₂O₃, SiO₂ | 900, 1000, 1100 | A mixture of crystalline and glass phases was confirmed. A higher sintering temperature (>1000°C) may lead to a decrease in the crystalline phase. | [3] |

| K₂CO₃, Al₂O₃, SiO₂ | 1000 | The crystalline phase of the prepared MAlSi₃O₈ (M=K) was the same as that of orthoclase. | [3] |

| Glass of KAlSi₃O₈ | 1200 (at 14.5 GPa) | Synthesis of polycrystalline liebermannite (KAlSi₃O₈ hollandite). | [5] |

Table 2: Synthesis Parameters for Leucite (KAlSi₂O₆)

| Starting Materials/Method | Sintering Temperature (°C) | Soaking Time | Key Findings | Reference |

| Geopolymer (Metakaolin, KOH, K₂O/SiO₂) | 1200 | 2 hours | Formation of the purest leucite phase. | [4] |

| Not specified | 1500 | Long sintering period | Required to synthesize a pure leucite phase through traditional methods. | [4] |

| Amorphous precursor from hydrothermal synthesis | 1000 | 1 hour | Resulted in the formation of crystalline leucite. | [6] |

Reaction Pathways and Phase Transformations

The solid-state synthesis of this compound involves a series of chemical reactions and phase transformations. The general reaction can be represented as:

K₂CO₃ + Al₂O₃ + nSiO₂ → 2KAlSiₓO₂ₓ₊₁ + CO₂

The specific value of 'n' and the reaction conditions will determine the final silicate phase.

The following diagram illustrates the logical relationship in the thermal transformation of precursors to different this compound phases.

As shown, different amorphous potassium aluminosilicate precursors can lead to distinct crystalline phases under specific temperature ranges.[2][7] For example, a K-gel prepared by ion exchange tends to form leucite, while a K-gel from direct precipitation and K-exchanged zeolite A tend to form kalsilite at different temperature regimes.[2][7]

Characterization of Synthesized this compound

To confirm the successful synthesis and determine the properties of the this compound, a suite of characterization techniques is employed:

-

X-ray Diffraction (XRD): This is the primary technique used to identify the crystalline phases present in the final product and to determine lattice parameters.[2][6]

-

Scanning Electron Microscopy (SEM): SEM is used to observe the particle size, morphology, and microstructure of the synthesized powder.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state MAS NMR, particularly ²⁷Al and ²⁹Si NMR, provides information about the local chemical environment of aluminum and silicon atoms in the aluminosilicate framework.

-

Raman Spectroscopy: This technique can be used to characterize the structure of the synthesized material, such as identifying the tetragonal hollandite structure of KAlSi₃O₈.

This guide provides a foundational understanding of the solid-state synthesis of this compound. For specific applications, further optimization of the synthesis parameters and in-depth characterization are essential.

References

- 1. Buy this compound (EVT-438012) | 1302-34-7 [evitachem.com]

- 2. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 3. researchgate.net [researchgate.net]

- 4. Using Geopolymer Technology on Synthesizing Leucite Ceramics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. old.vscht.cz [old.vscht.cz]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Aqueous Solubility of Potassium Aluminum Silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of potassium aluminum silicate in aqueous solutions. This compound, a compound generally characterized by its low solubility in water, exhibits complex dissolution behavior that is significantly influenced by environmental conditions such as pH, temperature, and the presence of other chemical agents. This document synthesizes key research findings on the dissolution kinetics and mechanisms of relevant this compound minerals, such as K-feldspar and muscovite mica. It presents quantitative data, details experimental methodologies, and provides visual representations of the underlying processes to support research and development activities.

General Solubility Characteristics

This compound is described as practically insoluble in water, as well as in dilute acids, alkalis, and organic solvents under standard conditions[1][2]. However, its stability in aqueous environments is not absolute. The dissolution process is not a simple equilibrium but rather a complex series of surface reactions involving hydrolysis and ion exchange[3]. This incongruent dissolution often leads to the release of potassium ions into the solution while the silicate and aluminate components may form secondary phases or remain as a solid residue[3].

Factors Influencing Solubility

The aqueous solubility of this compound is critically dependent on several factors:

-

pH: The concentration of hydrogen (H⁺) and hydroxide (OH⁻) ions in the solution plays a pivotal role in the dissolution process. In acidic conditions (low pH), the mineral can react with strong acids to release potassium ions and form soluble aluminum salts[3]. Conversely, in alkaline environments (high pH), dissolution is enhanced, leading to the release of silica and alumina[3]. The minimum dissolution rate for aluminosilicates occurs not at the point of zero charge, but where the sum of the absolute values of surface charges from aluminum and silicon sites is at a minimum[4].

-

Temperature: Higher temperatures generally increase the rate of dissolution. Hydrothermal conditions, characterized by elevated temperatures and pressures, significantly accelerate the decomposition of potassium-bearing silicates[5]. For instance, the dissolution rate of muscovite increases substantially with temperature, showing a 16,000-fold increase from 25 to 280 °C[6].

-

Chemical Agents: The presence of certain chemical agents can promote the dissolution of this compound. For example, alkali fusion methods, which involve melting the mineral with agents like potassium hydroxide and boric acid, are used to bring it into solution for analysis[7]. In industrial processes, additives such as calcium chloride are used in roasting procedures to convert the potassium into a water-soluble form[8].

Quantitative Solubility Data

The following table summarizes the surface area-normalized dissolution rates of muscovite under various conditions, as reported in the literature. These rates provide a quantitative measure of the mineral's reactivity and can be used to model its behavior in aqueous environments.

| Temperature (°C) | pH | Dissolution Rate (mol m⁻² s⁻¹) | Reference |

| 100 - 280 | 2 - 9 | 0.17 x 10⁻¹¹ to 155 x 10⁻¹¹ | [9] |

| 70 | ~2 - 10 | (Varies with pH) | [6] |

| 150 | ~2 - 10 | (Varies with pH) | [6] |

| 200 | ~2 - 10 | (Varies with pH) | [6] |

Note: The dissolution rates are highly dependent on the specific experimental conditions, including the mineral's surface area and the composition of the aqueous solution.

A kinetic rate equation has been proposed to describe the surface area-normalized dissolution rate of muscovite (Rate_mus) from 25 to 280 °C[9]:

Rate_mus = A_H+ * exp(-E_H+ / RT) * a_H+^n_H+ + A_OH- * exp(-E_OH- / RT) * a_OH-^n_OH- + A_neut * exp(-E_neut / RT)

where:

-

A represents the pre-exponential factors (mol m⁻² s⁻¹) for acidic, basic, and neutral mechanisms.

-

E represents the activation energies (kJ mol⁻¹).

-

R is the gas constant.

-

T is the temperature in Kelvin.

-

a is the activity of the subscripted species.

-

n is the reaction order with respect to the subscripted species.

Experimental Protocols

The determination of the solubility and dissolution kinetics of this compound involves various experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Hydrothermal Dissolution of K-Feldspar (Batch Reactor)

This method is used to study the dissolution of potassium feldspar under elevated temperature and pressure in the presence of an alkaline agent.

Materials and Equipment:

-

K-feldspar sample, ground to a specific particle size.

-

Calcium oxide (CaO) or other alkaline reagent.

-

Deionized water.

-

100 mL stainless steel autoclave.

-

Oven capable of maintaining 190 °C.

-

Stirring apparatus.

-

Drying oven (105 °C).

-

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for elemental analysis.

Procedure:

-

Mix 1 g of K-feldspar grains with 1 g of fresh CaO reagent.

-

Add 10 mL of deionized water to the mixture.

-

Stir the admixture for 5 minutes.

-

Seal the mixture in a 100 mL stainless steel autoclave.

-

Place the autoclave in an oven pre-heated to 190 °C and maintain this temperature for 24 hours.

-

Cool the autoclave to room temperature.

-

Transfer the hydrothermal products and heat them at 105 °C for 12 hours to evaporate any remaining water.

-

A 2 mL filtrate is extracted from the cooled mixture and diluted with 48 mL of pure water.

-

The resulting solution is analyzed for potassium concentration using ICP-OES[10].

Muscovite Dissolution Kinetics (Flow-Through Reactor)

This method allows for the measurement of steady-state dissolution rates at far-from-equilibrium conditions.

Materials and Equipment:

-

Muscovite sample of known composition and surface area.

-

Titanium mixed-flow reactors.

-

High-performance liquid chromatography (HPLC) pump to control fluid flow.

-

Thermostatically controlled oven or heating block.

-

pH meter and electrodes.

-

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ICP-OES for elemental analysis of the effluent.

-

Solutions of varying pH and ionic strength.

Procedure:

-

Pack a known mass of the muscovite sample into the titanium mixed-flow reactor.

-

Place the reactor in a thermostatically controlled oven set to the desired experimental temperature (e.g., 60 to 201 °C)[11].

-

Pump the reactive solution of a specific pH and composition through the reactor at a constant flow rate.

-

Collect the effluent solution at regular intervals.

-

Measure the pH of the effluent.

-

Analyze the concentrations of dissolved silicon, aluminum, and potassium in the effluent using ICP-MS or ICP-OES.

-

Calculate the steady-state dissolution rate based on the release of a specific element (often silicon, as aluminum may precipitate as secondary phases) and the known surface area of the mineral and flow rate of the solution[9][11].

Acid Leaching of Mica

This procedure is used to determine the extent of potassium extraction from mica using strong acids.

Materials and Equipment:

-

Ground mica sample (e.g., ~100 µm particle size).

-

Mineral acids (e.g., H₂SO₄, HCl, HNO₃, H₃PO₄) of known concentration (e.g., 4 M).

-

Reaction vessel with a stirrer.

-

Heating mantle or water bath to maintain a constant temperature (e.g., 75 °C).

-

Filtration apparatus.

-

Flame photometer or ICP-OES for potassium analysis.

Procedure:

-

Place a known amount of the ground mica sample into the reaction vessel.

-

Add a specified volume of the mineral acid solution.

-

Heat the mixture to the desired temperature (e.g., 75 °C) while stirring at a constant speed (e.g., 600 r/min) for a set duration (e.g., 90 minutes)[8].

-

After the leaching period, cool the mixture and separate the solid residue from the leachate by filtration.

-

Analyze the concentration of potassium in the leachate using a flame photometer or ICP-OES to determine the percentage of potassium recovery[8].

Visualizations of Dissolution Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the solubility of this compound.

Figure 1: Dissolution pathways of this compound in acidic and alkaline aqueous solutions.

Figure 2: Generalized experimental workflow for determining the solubility and dissolution kinetics of this compound.

Conclusion

The solubility of this compound in aqueous solutions is a complex phenomenon governed by kinetic and thermodynamic factors. While generally considered insoluble, its dissolution can be significant under specific conditions of pH and temperature, and in the presence of certain chemical agents. This technical guide provides a foundational understanding of these processes, supported by quantitative data and detailed experimental protocols. The provided visualizations offer a conceptual framework for the dissolution pathways and experimental design. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is crucial for applications where the stability or controlled dissolution of this compound is a critical parameter.

References

- 1. Potassium aluminium silicate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Buy this compound (EVT-438012) | 1302-34-7 [evitachem.com]

- 4. researchgate.net [researchgate.net]

- 5. Aqueous alteration of potassium-bearing aluminosilicate minerals: from mechanism to processing - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC02084G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fao.org [fao.org]

- 8. ijmmm.ustb.edu.cn [ijmmm.ustb.edu.cn]

- 9. researchgate.net [researchgate.net]

- 10. rosa.uniroma1.it [rosa.uniroma1.it]

- 11. researchgate.net [researchgate.net]

Geochemical formation of potassium-bearing aluminosilicate minerals

An In-depth Technical Guide to the Geochemical Formation of Potassium-Bearing Aluminosilicate Minerals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Potassium-bearing aluminosilicate minerals are a diverse and abundant group of tectosilicates that constitute a significant portion of the Earth's crust.[1] Their formation and transformation are fundamental processes in geology, influencing soil composition, reservoir quality in sedimentary basins, and the cycling of potassium and other elements. Understanding the geochemical pathways, thermodynamics, and kinetics of their formation is crucial for a wide range of applications, from assessing the stability of geological formations for waste disposal to the exploration of mineral resources. This technical guide provides a comprehensive overview of the core principles governing the formation of key potassium-bearing aluminosilicate minerals, with a focus on quantitative data and experimental methodologies.

Geochemical Formation Pathways

The formation of potassium-bearing aluminosilicate minerals is primarily governed by two overarching processes: the alteration of pre-existing minerals through weathering and diagenesis, and direct precipitation from solution under hydrothermal conditions. The stability and transformation of these minerals are intricately linked to environmental factors such as temperature, pressure, pH, and the chemical activities of dissolved species, particularly potassium, aluminum, and silica.

Illitization of Smectite

One of the most significant transformation pathways in sedimentary basins is the conversion of smectite, a swelling clay, to illite, a non-swelling clay. This process, known as illitization, is a key indicator of diagenetic grade and has profound implications for the porosity and permeability of sedimentary rocks. The reaction generally proceeds through a series of mixed-layer illite-smectite (I-S) intermediates.[1]

The illitization of smectite is driven by increasing temperature and is dependent on the availability of potassium ions.[2] The transformation typically begins at temperatures around 50°C and can proceed to completion at temperatures exceeding 200°C.[3] The overall reaction can be conceptualized as the fixation of potassium ions into the interlayer spaces of smectite, accompanied by changes in the tetrahedral and octahedral sheets of the clay structure.

Weathering of Potassium Feldspar to Kaolinite

In surface and near-surface environments, potassium feldspar (K-feldspar), a common mineral in igneous and metamorphic rocks, is susceptible to chemical weathering, leading to the formation of kaolinite, a 1:1 layered silicate clay mineral. This process is a fundamental aspect of soil formation and landscape evolution. The primary mechanism is hydrolysis, where water and acidic components in the environment react with the feldspar, leaching potassium and silica and leaving behind the less soluble aluminum-rich kaolinite.[4][5][6][7]

The overall hydrolysis reaction of K-feldspar (orthoclase) to kaolinite can be represented as:

2KAlSi₃O₈ (s) + 2H⁺ (aq) + 9H₂O (l) ⇌ Al₂Si₂O₅(OH)₄ (s) + 4H₄SiO₄ (aq) + 2K⁺ (aq)[4]

This reaction is favored by acidic conditions and the continuous removal of dissolved products (K⁺ and silicic acid).

Thermodynamic and Kinetic Data

The formation and stability of potassium-bearing aluminosilicate minerals are governed by fundamental thermodynamic and kinetic principles. Thermodynamic data provide insights into the equilibrium relationships between different mineral phases, while kinetic data describe the rates at which these transformations occur.

Thermodynamic Data

The standard Gibbs free energy of formation (ΔGf°), standard enthalpy of formation (ΔHf°), and standard entropy (S°) are key thermodynamic parameters that determine the stability of a mineral under standard conditions (298.15 K and 1 bar). The following table summarizes these values for key potassium-bearing aluminosilicate minerals.

| Mineral | Chemical Formula | ΔGf° (kJ/mol) | ΔHf° (kJ/mol) | S° (J/mol·K) |

| Microcline (K-Feldspar) | KAlSi₃O₈ | -3744.3 | -3974.8 | 213.8 |

| Orthoclase (K-Feldspar) | KAlSi₃O₈ | -3739.7 | -3969.4 | 215.5 |

| Illite | K₀.₆₅Al₂.₃₅Si₃.₃₅O₁₀(OH)₂ | -5430.0 to -5450.0 (estimated) | -5800.0 to -5830.0 (estimated) | 300.0 to 320.0 (estimated) |

| Kaolinite | Al₂Si₂O₅(OH)₄ | -3793.9 ± 4.1[4] | -4115.3 ± 4.1[4] | 200.9 ± 0.5[8] |

Note: Thermodynamic data for illite can vary depending on its exact composition.

Kinetic Data

The transformation of one mineral to another is often a slow process, and thus, understanding the kinetics is crucial for predicting the extent of reaction over geological timescales. The Arrhenius equation describes the temperature dependence of the reaction rate constant, where the activation energy (Ea) is a critical parameter.

| Reaction | Temperature Range (°C) | Activation Energy (Ea) (kcal/mol) | Reference |

| Smectite to Illite Conversion | Diagenetic environments | 11 - 24 | [9] |

| Synthetic Beidellite to Illite/Smectite | Hydrothermal experiments | 19.6 ± 3.5 | [3] |

Experimental Protocols

The synthesis of potassium-bearing aluminosilicate minerals under controlled laboratory conditions is essential for understanding their formation mechanisms and for producing materials with specific properties. Hydrothermal synthesis is a common technique used to simulate the conditions of mineral formation in the Earth's crust.

Generalized Hydrothermal Synthesis of Illite

This protocol outlines a general procedure for the hydrothermal synthesis of illite from precursor materials, adapted from various studies.[10][11][12][13]

1. Precursor Preparation:

- Starting Materials: Synthetic gels or glasses of illitic composition, or natural minerals such as smectite or kaolinite, can be used. For synthetic precursors, sources of silica (e.g., colloidal silica), alumina (e.g., aluminum nitrate), and potassium (e.g., potassium hydroxide) are mixed in stoichiometric proportions.

- Homogenization: The precursor materials are thoroughly mixed to ensure a homogeneous starting composition. For gels, this involves vigorous stirring. For solid precursors, grinding may be necessary.

2. Hydrothermal Reaction:

- Reaction Vessel: The precursor mixture is placed in a Teflon-lined stainless steel autoclave.

- Reaction Medium: An aqueous solution, often alkaline (e.g., KOH solution), is added to the autoclave to achieve a desired solid-to-liquid ratio.

- Sealing and Heating: The autoclave is securely sealed and placed in a furnace. The temperature is raised to the desired reaction temperature (typically 150-350°C). The pressure within the autoclave is autogenous (the vapor pressure of water at the reaction temperature).

- Reaction Time: The reaction is allowed to proceed for a specific duration, which can range from hours to several weeks, depending on the desired crystallinity and extent of reaction.

3. Product Recovery and Characterization:

- Quenching: After the designated reaction time, the autoclave is rapidly cooled to room temperature to quench the reaction.

- Washing and Drying: The solid product is separated from the solution by centrifugation or filtration, washed repeatedly with deionized water to remove any unreacted soluble species, and dried in an oven at a low temperature (e.g., 60-100°C).

- Characterization: The synthesized material is characterized using various analytical techniques, including X-ray diffraction (XRD) to identify the mineral phases, scanning electron microscopy (SEM) to observe the crystal morphology, and chemical analysis to determine the elemental composition.

Start [label="Start: Precursor Materials\n(e.g., Smectite, Kaolinite, or Synthetic Gel)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Mixing [label="Homogenization\n(Mixing/Grinding)", fillcolor="#F1F3F4", fontcolor="#202124"];

Autoclave [label="Loading into Autoclave\nwith Reaction Medium (e.g., KOH solution)", fillcolor="#FBBC05", fontcolor="#202124"];

Heating [label="Hydrothermal Reaction\n(Controlled Temperature and Pressure)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Cooling [label="Quenching\n(Rapid Cooling)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Recovery [label="Product Recovery\n(Washing and Drying)", fillcolor="#F1F3F4", fontcolor="#202124"];

Characterization [label="Characterization\n(XRD, SEM, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

End [label="End: Synthesized Mineral", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Start -> Mixing;

Mixing -> Autoclave;

Autoclave -> Heating;

Heating -> Cooling;

Cooling -> Recovery;

Recovery -> Characterization;

Characterization -> End;

}

Conclusion

The geochemical formation of potassium-bearing aluminosilicate minerals is a complex interplay of thermodynamic stability and reaction kinetics, heavily influenced by the surrounding geological environment. Key pathways include the diagenetic transformation of smectite to illite and the weathering of K-feldspar to kaolinite. Laboratory experiments, particularly hydrothermal synthesis, provide invaluable insights into these processes, allowing for the quantification of reaction rates and the determination of formation mechanisms. The data and protocols presented in this guide offer a foundational understanding for researchers and professionals working in fields where the behavior of these minerals is of critical importance. Further research, particularly in refining the thermodynamic data for complex clay minerals like illite and elucidating the role of organic matter and microbial activity in mineral transformations, will continue to advance our knowledge in this fundamental area of geochemistry.

References

- 1. mdpi.com [mdpi.com]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. On the Thermodynamic Stability of Illite and I-S Minerals | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 4. asu.elsevierpure.com [asu.elsevierpure.com]

- 5. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]

- 6. farabi.university [farabi.university]

- 7. researchgate.net [researchgate.net]

- 8. Heat Capacities of Kaolinite From 7 to 380 K and of DMSO-Intercalated Kaolinite from 20 to 310 K. The Entropy of Kaolinite Al2Si2O5(OH)4 | Clays and Clay Minerals | Cambridge Core [cambridge.org]

- 9. govinfo.gov [govinfo.gov]

- 10. Standard Gibbs free energy of formation - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.geologyscience.ru [repository.geologyscience.ru]

- 13. The change in Gibbs Free Energy (ΔGmix), associated | Chegg.com [chegg.com]

Molecular formula and weight of potassium aluminum silicate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and physical properties of potassium aluminum silicate. It includes a summary of its various chemical formulas and molecular weights, details on its physicochemical characteristics, and a description of an experimental protocol for its analysis.

Molecular Formula and Weight

This compound does not refer to a single compound but rather a group of related substances with varying stoichiometry. These aluminosilicates are composed of aluminum, potassium, silicon, and oxygen and can be found as naturally occurring minerals or synthesized for industrial applications.[1] The specific molecular formula and weight depend on the particular mineral or chemical form. The most common forms are summarized in the table below.

| Chemical Name/Type | Molecular Formula | Molecular Weight ( g/mol ) | Reference(s) |

| Potassium Aluminosilicate | AlKO6Si2 | 218.247 | [2][3] |

| Muscovite (Mica) | KAl2--INVALID-LINK--2 | 398.31 | [4][5][6] |

| Orthoclase (Feldspar) | KAlSi3O8 | Not explicitly found | [7] |

| Leucite | K(AlSi2O6) | Not explicitly found | [8] |

| Potassium Aluminosilicate | AlKO4Si | 158.16 | [9] |

Physicochemical Properties

This compound is generally characterized as a light grey to white crystalline powder or platelets.[5][6] Its solubility and other properties are key to its application in various fields.

| Property | Description | Reference(s) |

| Appearance | Light grey to white crystalline platelets or powder. | [5][6] |

| Solubility | Practically insoluble in water, diluted acids, alkali, and organic solvents. | [5][6] |

| Structure | Can have a layered structure (phyllosilicates like mica) or a framework structure (tectosilicates like feldspar).[1][4] | |

| Functional Uses | Anticaking agent, carrier for pigments, fluxing agent in ceramics, and a source of potassium in fertilizers.[4][6] |

Experimental Protocols

A key experimental procedure for the characterization of this compound is the determination of its aluminum and silicon content. The following protocol is based on the method of assay described by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[6]

Objective: To determine the percentage of this compound in a sample by quantifying the aluminum content.

Principle: The sample undergoes alkali fusion to bring the aluminum and silicon into a soluble form. The resulting solution is then analyzed by Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) to determine the concentration of aluminum.

Materials:

-

Sample of this compound

-

Potassium hydroxide (KOH)

-

Boric acid (H3BO3)

-

Hydrochloric acid (HCl), 50% and 2% solutions

-

Deionized water

-

Platinum or nickel crucible

-

Torch burner

-

250-ml PTFE beaker

-

250-ml volumetric flask

-

ICP-AES instrument

Procedure:

-

Sample Preparation and Alkali Fusion:

-

Weigh approximately 0.5 g of the sample to the nearest 0.1 mg into a platinum or nickel crucible.

-

Add 5 g of potassium hydroxide and 2 g of boric acid to the crucible and mix thoroughly.

-

Heat the mixture with a torch burner until it melts completely (alkali fusion).

-

Allow the crucible and its contents to cool to room temperature.

-

-

Dissolution:

-

Place the crucible containing the reaction product into a 250-ml PTFE beaker.

-

Add 150 ml of hot deionized water and agitate to dissolve the residue.

-

Wash the crucible with a small amount of hot water, adding the washings to the beaker.

-

Add 50 ml of hydrochloric acid to the beaker.

-

-

Sample Solution Preparation:

-

Transfer the contents of the beaker into a 250-ml volumetric flask.

-

Wash the beaker three times with hot water, transferring the washings to the volumetric flask.

-

Make up the volume to 250 ml with deionized water. This is Solution A.

-

Prepare the test solution by diluting Solution A with a 2% hydrochloric acid solution to a concentration within the linear dynamic range of the ICP-AES analyzer.

-

-

ICP-AES Analysis:

-

Analyze the test solution for aluminum using an ICP-AES instrument.

-

Set the instrument parameters as specified by the manufacturer. Use the analytical line for aluminum at 396.152 nm.

-

Determine the concentration of aluminum (in µg/ml) from the standard curve.

-

-

Calculation:

-

Calculate the percentage of this compound in the sample based on the determined aluminum concentration and the known stoichiometry of the specific form of this compound being analyzed.

-

Visualizations

The following diagrams illustrate the experimental workflow for the assay of this compound and the classification of its different forms.

Caption: Experimental workflow for the assay of this compound.

Caption: Classification of different forms of this compound.

References

- 1. Aluminosilicate - Wikipedia [en.wikipedia.org]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Buy this compound (EVT-438012) | 1302-34-7 [evitachem.com]

- 5. Potassium aluminium silicate - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fao.org [fao.org]

- 7. Potassium aluminosilicate | chemical compound | Britannica [britannica.com]

- 8. Showing Compound Aluminium potassium silicate (FDB010880) - FooDB [foodb.ca]

- 9. Aluminum;potassium;silicate | AlKO4Si | CID 19816590 - PubChem [pubchem.ncbi.nlm.nih.gov]

Phase Analysis of Potassium Aluminum Silicate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals